

Spectroscopic Profile of 3-Methoxy-2,5-toluquinone: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-2,5-toluquinone

Cat. No.: B1221552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-2,5-toluquinone** (CAS No: 611-68-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of **3-Methoxy-2,5-toluquinone** in various research and development applications.

Compound Information

Identifier	Value
IUPAC Name	2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
Synonyms	3-Methoxy-2,5-toluquinone, 2-Methoxy-6-methyl-p-benzoquinone
CAS Number	611-68-7[1][2]
Molecular Formula	C ₈ H ₈ O ₃ [1][2]
Molecular Weight	152.15 g/mol [1]
Appearance	Light yellow to yellow solid[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Methoxy-2,5-toluquinone**. These values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.65	Quartet	1H	H-5
~5.90	Singlet	1H	H-3
~3.80	Singlet	3H	-OCH ₃
~2.05	Doublet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~187.5	Carbonyl	C4
~182.0	Carbonyl	C1
~158.0	Olefinic	C2
~148.0	Olefinic	C6
~135.0	Olefinic	C5
~107.0	Olefinic	C3
~56.5	Aliphatic	-OCH ₃
~15.5	Aliphatic	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Theoretical IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~2950	Medium	C-H stretch (alkane)
~1680	Strong	C=O stretch (quinone)
~1650	Strong	C=O stretch (quinone)
~1610	Medium	C=C stretch (alkene)
~1200	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Abundance (%)	Assignment
152	High	[M] ⁺ (Molecular Ion)
124	Medium	[M - CO] ⁺
121	Medium	[M - OCH ₃] ⁺
96	High	[M - CO - CO] ⁺
68	High	[C ₄ H ₄ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxy-2,5-toluquinone** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to approximately 15 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Employ a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Obtain the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.

- Record the sample spectrum in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
- Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

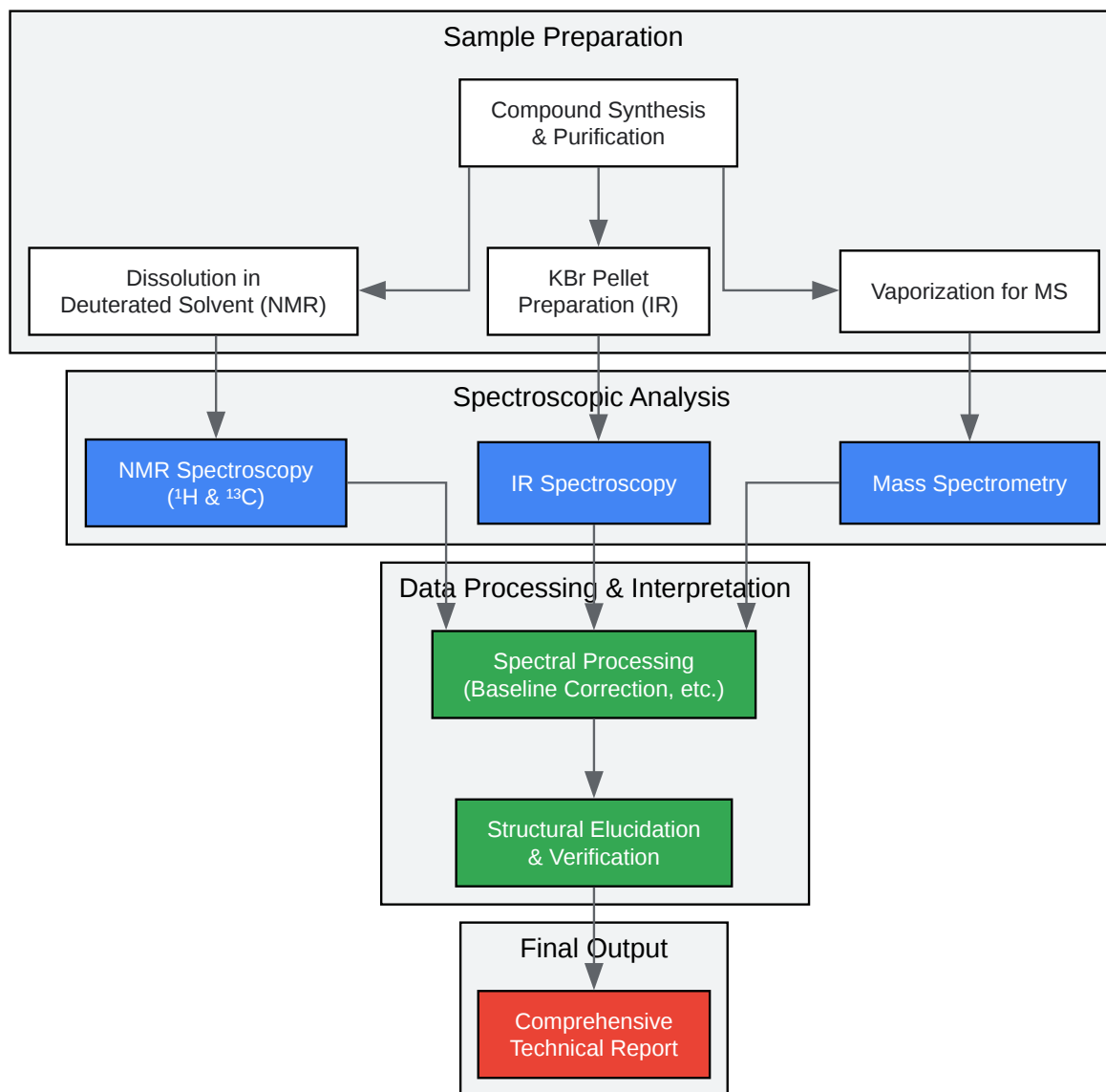
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ($[M]^+$) will confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxy-2,5-toluquinone**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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References

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